2,3,4-Trimethoxybenzimidamide hydrochloride
CAS No.: 1187929-17-4
Cat. No.: VC2924256
Molecular Formula: C10H15ClN2O3
Molecular Weight: 246.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1187929-17-4 |
|---|---|
| Molecular Formula | C10H15ClN2O3 |
| Molecular Weight | 246.69 g/mol |
| IUPAC Name | 2,3,4-trimethoxybenzenecarboximidamide;hydrochloride |
| Standard InChI | InChI=1S/C10H14N2O3.ClH/c1-13-7-5-4-6(10(11)12)8(14-2)9(7)15-3;/h4-5H,1-3H3,(H3,11,12);1H |
| Standard InChI Key | CPUOZIZIRMBLQW-UHFFFAOYSA-N |
| SMILES | COC1=C(C(=C(C=C1)C(=N)N)OC)OC.Cl |
| Canonical SMILES | COC1=C(C(=C(C=C1)C(=N)N)OC)OC.Cl |
Introduction
Compound Identification and Basic Properties
2,3,4-Trimethoxybenzimidamide hydrochloride is precisely identified through specific numerical and chemical designations. The compound's basic identification parameters are essential for proper classification and cataloging in chemical databases and research contexts.
Primary Identifiers
The compound is uniquely identified through various standardized systems, providing consistent reference points for researchers and chemical databases.
| Parameter | Value |
|---|---|
| CAS Number | 1187929-17-4 |
| Molecular Formula | C₁₀H₁₅ClN₂O₃ |
| Molecular Weight | 246.69 g/mol |
| MDL Number | MFCD04114424 |
Synonyms and Alternative Nomenclature
2,3,4-Trimethoxybenzimidamide hydrochloride is known by specific chemical naming conventions, representing the same molecular structure.
| Nomenclature Type | Name |
|---|---|
| Common Name | 2,3,4-Trimethoxybenzimidamide hydrochloride |
| Alternative Name | 2,3,4-Trimethoxy-benzamidine hydrochloride |
Chemical Structure and Properties
The chemical structure of 2,3,4-Trimethoxybenzimidamide hydrochloride features characteristic configurations that determine its chemical behavior and potential applications in research settings.
Structural Representation
The compound possesses a specific structural arrangement that can be represented in various formats for chemical analysis and modeling.
| Structural Representation | Formula/Code |
|---|---|
| SMILES Notation | COC1=C(C(=C(C=C1)C(=N)N)OC)OC.Cl |
| Structural Description | Contains three methoxy groups at positions 2, 3, and 4 of the benzene ring, with a benzimidamide group and hydrochloride salt |
Physicochemical Properties
The physicochemical properties of 2,3,4-Trimethoxybenzimidamide hydrochloride determine its behavior in various experimental and applied contexts.
| Property | Value |
|---|---|
| Physical State | Solid |
| Topological Polar Surface Area (TPSA) | 77.56 |
| LogP | 1.41827 |
| Hydrogen Acceptors | 4 |
| Hydrogen Donors | 2 |
| Rotatable Bonds | 4 |
These properties indicate a compound with moderate polarity and hydrogen bonding capability, factors that influence its solubility and potential biological interactions .
| Classification System | Category |
|---|---|
| GHS Pictogram | GHS07 |
| Signal Word | Warning |
| Hazard Classification | Acute toxicity - oral (Category 4), Skin irritation (Category 2), Eye irritation (Category 2A), Specific target organ toxicity - single exposure; Respiratory tract irritation (Category 3) |
Hazard and Precautionary Statements
Safety documentation provides specific statements regarding potential hazards and appropriate precautionary measures.
Analytical Methods and Characterization
Characterization of 2,3,4-Trimethoxybenzimidamide hydrochloride can be performed using various analytical techniques typical for similar organic compounds.
Spectroscopic Analysis
| Analytical Technique | Information Provided |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation and purity assessment |
| Mass Spectrometry (MS) | Molecular weight confirmation and fragmentation pattern analysis |
| Infrared Spectroscopy (IR) | Functional group identification |
| UV-Visible Spectroscopy | Absorption characteristics |
Chromatographic Methods
| Method | Application |
|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purity determination and separation |
| Thin-Layer Chromatography (TLC) | Reaction monitoring and purity screening |
| Area | Research Need |
|---|---|
| Biological Activity | Investigation of potential bioactivity and structure-activity relationships |
| Synthetic Methods | Development of optimized synthesis routes and derivatives |
| Application Development | Exploration of practical applications in chemistry and related fields |
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